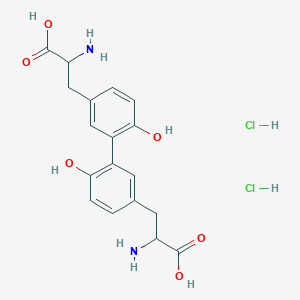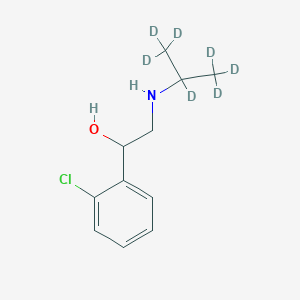
Clorprenaline D7
描述
Clorprenaline D7 is a deuterium-labeled analogue of Clorprenaline, a compound known for its role as a β2-adrenergic receptor agonist. This compound is primarily used in scientific research, particularly in the study of bronchial expansion and asthma . The deuterium labeling enhances the compound’s stability and allows for more precise analytical measurements.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Clorprenaline D7 involves the deuteration of Clorprenaline. The process typically includes the introduction of deuterium atoms into the isopropyl group of Clorprenaline. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas. The reaction conditions often involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product is then subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure its isotopic purity and chemical integrity.
化学反应分析
Types of Reactions
Clorprenaline D7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce secondary amines .
科学研究应用
Clorprenaline D7 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Clorprenaline in various samples.
Biology: Employed in studies related to β2-adrenergic receptor activity and bronchial expansion.
Medicine: Investigated for its potential therapeutic effects in asthma and other respiratory conditions.
作用机制
Clorprenaline D7 exerts its effects by binding to β2-adrenergic receptors, which are G protein-coupled receptors located on the surface of bronchial smooth muscle cells. Upon binding, it activates the receptor, leading to the relaxation of bronchial smooth muscles and subsequent bronchial expansion. This mechanism is particularly beneficial in the treatment of asthma, where bronchial constriction is a major symptom .
相似化合物的比较
Similar Compounds
Clorprenaline: The non-deuterated form of Clorprenaline D7, also a β2-adrenergic receptor agonist.
Isoprenaline: Another β2-adrenergic receptor agonist used in the treatment of asthma and other respiratory conditions.
Salbutamol: A widely used β2-adrenergic receptor agonist for the treatment of asthma and chronic obstructive pulmonary disease.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for more accurate analytical measurements. This makes it particularly valuable in scientific research, where precise quantification is essential .
属性
IUPAC Name |
1-(2-chlorophenyl)-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/i1D3,2D3,8D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMSBSWKLKKXGG-UNAVHCQLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC=CC=C1Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


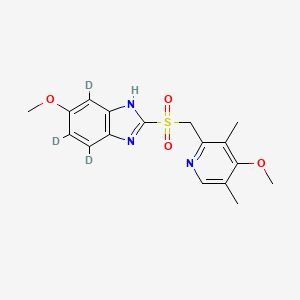
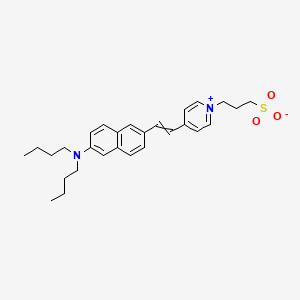
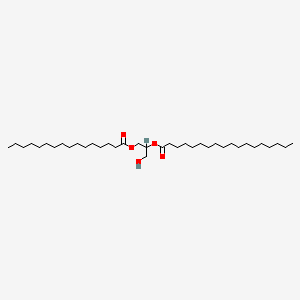
![9Z,12Z-octadecadienoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester](/img/structure/B8088800.png)
![9Z,12Z-octa</wbr>decadienoic acid, 1,1'-[1-[[(1-</wbr>oxooctadecyl)</wbr>oxy]methyl]-</wbr>1,2-ethane</wbr>diyl] ester](/img/structure/B8088801.png)
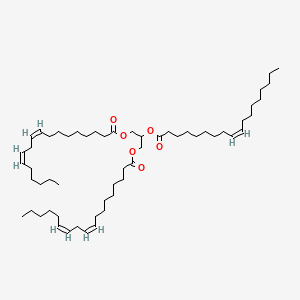
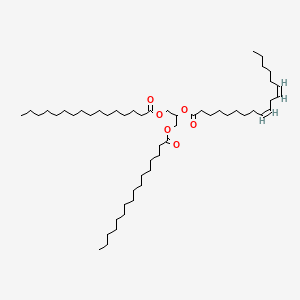
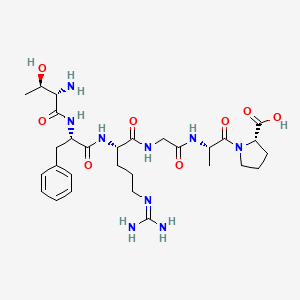
![9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B8088836.png)

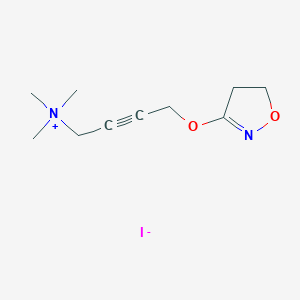
![6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione](/img/structure/B8088861.png)
![(4R,8R,18R,26R)-12,14,30,32-tetrahydroxy-22-(hydroxymethyl)-4,8,18,26-tetramethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B8088868.png)
